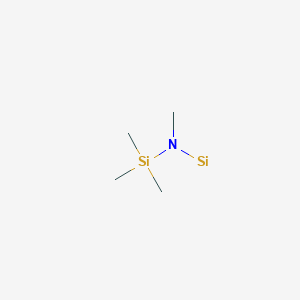
Tetramethylsilazane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylsilazane, also known as this compound, is a useful research compound. Its molecular formula is C4H12NSi2 and its molecular weight is 130.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nuclear Magnetic Resonance (NMR) Spectroscopy
Tetramethylsilazane serves as a universal internal standard in NMR spectroscopy. Its high volatility and distinct chemical shift make it ideal for calibrating chemical shifts in 1H, 13C, and 29Si NMR spectra. The chemical shift of TMS is defined as δ 0, allowing for easy comparison of other compounds' shifts. Its symmetric structure ensures sharp signals, which are crucial for accurate spectral analysis .
| NMR Type | Chemical Shift (δ) | Advantages |
|---|---|---|
| 1H | 0 | Sharp singlet signal |
| 13C | 0 | Easily identifiable singlet |
| 29Si | 0 | Distinct resonance from other nuclei |
Chemical Vapor Deposition (CVD)
TMS is employed as a precursor in chemical vapor deposition processes for the synthesis of silicon-based materials such as silicon dioxide (SiO₂) and silicon carbide (SiC). The choice of deposition conditions determines the resulting material. TMS's ability to produce high-purity silicon films makes it valuable in semiconductor manufacturing .
Atmospheric Chemistry Studies
Recent studies have investigated the atmospheric degradation of TMS. The compound undergoes oxidation reactions that can lead to the formation of silicon oxide clusters and other reactive species. This research is significant for understanding the environmental impact of volatile organosilicon compounds (VOSiCs). Computational models have shown that TMS can participate in auto-oxidation processes, contributing to ozone formation and influencing atmospheric chemistry .
Synthesis of Organosilanes
TMS acts as a starting material for synthesizing more complex organosilanes. It undergoes various reactions to form silane derivatives used in diverse applications, including pharmaceuticals and materials science .
Case Study 1: Use in Semiconductor Fabrication
In a study on semiconductor fabrication, TMS was utilized as a precursor for depositing silicon carbide films through CVD. The resulting films exhibited excellent electrical properties and thermal stability, making them suitable for high-performance electronic devices.
Case Study 2: Environmental Impact Assessment
Research conducted on the atmospheric chemistry of TMS highlighted its role in forming secondary pollutants. The study utilized computational simulations to predict reaction pathways and identified key intermediates formed during TMS oxidation, contributing to a better understanding of its environmental behavior.
化学反応の分析
Thermal Decomposition
Tetramethylsilazane undergoes thermal decomposition at elevated temperatures, which is critical for its application in chemical vapor deposition processes.
-
Initial Decomposition Pathway : The primary thermal decomposition pathway occurs at temperatures above 1160 K, where this compound breaks down to form methyl radicals (Me·) and trimethylsilyl radicals (Me₃Si·). This reaction is characterized by a low bond dissociation energy (BDE) of approximately 82.5 kcal/mol for the Si-C bond cleavage .
-
Secondary Reactions : Following the initial decomposition, several secondary reactions occur:
Oxidation Reactions
This compound also participates in oxidation reactions, particularly in atmospheric chemistry.
-
Auto-Oxidation Mechanism : The oxidation of this compound begins with hydrogen abstraction by hydroxyl radicals (- OH), forming the radical (CH₃)₃SiCH₂- . This radical can then engage in a cascade of reactions involving molecular oxygen (O₂), leading to the formation of various oxygenated products .
-
Temperature Dependence : The rate of oxidation reactions is highly temperature-dependent. As temperature increases from 300 K to 1500 K, the stabilization of certain radical intermediates decreases, while dissociation pathways become more favorable. For example, at elevated temperatures, the reaction:
(CH3)3SiCH2−+O2→(CH3)3SiO−+HCHObecomes significant, indicating a shift towards more oxidized products .
特性
CAS番号 |
18116-02-4 |
|---|---|
分子式 |
C4H12NSi2 |
分子量 |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(6)7(2,3)4/h1-4H3 |
InChIキー |
PXLQYUCPVGZZDQ-UHFFFAOYSA-N |
SMILES |
CN([Si])[Si](C)(C)C |
正規SMILES |
CN([Si])[Si](C)(C)C |
同義語 |
Tetramethylsilazane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















